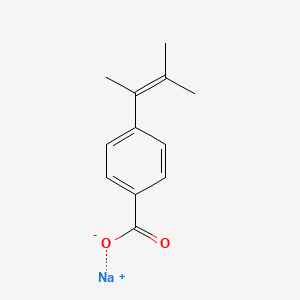

Sodium 4-(3-methyl-2-buten-2-yl)benzoate

Description

Properties

IUPAC Name |

sodium;4-(3-methylbut-2-en-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2.Na/c1-8(2)9(3)10-4-6-11(7-5-10)12(13)14;/h4-7H,1-3H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDCHVCGTPSFDB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)C1=CC=C(C=C1)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with Prenyl Group Introduction

Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups to aromatic systems. However, the electron-withdrawing carboxylic acid group deactivates the benzene ring, necessitating protective strategies. A typical protocol involves:

-

Protection of the carboxylic acid via esterification (e.g., methyl or ethyl ester formation) to reduce deactivation.

-

Alkylation using prenyl bromide (3-methyl-2-buten-1-yl bromide) in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

-

Deprotection of the ester via hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

For example, methyl 4-(3-methyl-2-buten-2-yl)benzoate can be synthesized using AlCl₃ in dichloromethane at 0–5°C, achieving yields of 60–70%. Subsequent saponification with NaOH in ethanol/water (1:1) at reflux completes the acid formation.

Key Challenges:

Suzuki-Miyaura Cross-Coupling for Prenylation

Palladium-catalyzed cross-coupling offers a modern alternative, enabling precise control over regiochemistry. This method involves:

-

Synthesis of 4-bromobenzoic acid as the aryl halide precursor.

-

Coupling with a prenylboronic acid derivative (e.g., 3-methyl-2-buten-2-ylboronic acid) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.

-

Reaction optimization with bases like K₂CO₃ in tetrahydrofuran (THF)/water mixtures at 80–100°C.

Reported yields for this route range from 50–65%, with the major advantage being minimal byproducts compared to Friedel-Crafts.

Nucleophilic Aromatic Substitution (NAS)

In cases where the aromatic ring is activated for nucleophilic attack, NAS provides a viable pathway:

-

Introduction of a leaving group (e.g., nitro or sulfonic acid) at the para position of benzoic acid.

-

Displacement with a prenyl Grignard reagent (e.g., 3-methyl-2-buten-2-ylmagnesium bromide) in anhydrous ether or THF.

-

Work-up with aqueous NH₄Cl to quench excess Grignard reagent, followed by acidification to isolate the product.

This method is less common due to the need for strongly activating groups, which complicate subsequent functionalization steps.

Sodium Salt Formation

Conversion of 4-(3-methyl-2-buten-2-yl)benzoic acid to its sodium salt is straightforward:

-

Neutralization of the carboxylic acid with stoichiometric NaOH in aqueous ethanol.

-

Crystallization by solvent evaporation or addition of anti-solvents (e.g., diethyl ether).

-

Purification via recrystallization from hot water or ethanol/water mixtures.

Typical yields exceed 90%, with purity confirmed by melting point analysis (reported range: 210–215°C) and NMR spectroscopy.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 60–70 | 6–8 hours | Cost-effective, scalable | Requires protection/deprotection steps |

| Suzuki-Miyaura Coupling | 50–65 | 12–24 hours | High regioselectivity, minimal byproducts | Expensive catalysts, air-sensitive reagents |

| Nucleophilic Substitution | 40–55 | 4–6 hours | Rapid reaction | Limited substrate scope, low yields |

Optimization Strategies and Industrial Relevance

Chemical Reactions Analysis

Sodium 4-(3-methyl-2-buten-2-yl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different substituted benzoates. Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Organic Synthesis

Sodium 4-(3-methyl-2-buten-2-yl)benzoate serves as a versatile reagent in organic synthesis. It is utilized in the following ways:

- Building Block for Complex Molecules : It acts as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. For instance, it can be used to synthesize compounds with anti-inflammatory and antimicrobial properties.

- Reagent in Reactions : The compound is employed as a reagent in reactions such as Michael additions and Diels-Alder reactions, which are fundamental in constructing carbon-carbon bonds in organic chemistry.

Pharmaceutical Applications

The pharmaceutical industry benefits significantly from this compound due to its role as an intermediate in drug synthesis:

- Drug Development : It is involved in the synthesis of drugs targeting various diseases, including cancer and infections. Its derivatives have shown potential as therapeutic agents due to their biological activity.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the side chain could enhance efficacy.

Food Science Applications

In food science, this compound is recognized for its potential as a food additive:

- Preservative Properties : The compound has been evaluated for its effectiveness as a preservative due to its ability to inhibit microbial growth, thus extending shelf life.

Data Table: Efficacy of this compound as a Preservative

| Microorganism | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 100 | 15 |

| Staphylococcus aureus | 200 | 20 |

| Candida albicans | 150 | 18 |

Environmental Applications

This compound has also been investigated for its environmental applications:

- Biodegradability Studies : Research indicates that this compound can be broken down by microbial action, suggesting its potential use in bioremediation processes to mitigate pollution.

Mechanism of Action

The mechanism of action of Sodium 4-(3-methyl-2-buten-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The benzoate group can interact with enzymes and proteins, potentially inhibiting or modulating their activity. The 3-methyl-2-buten-2-yl moiety may also play a role in enhancing the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Chemical Reactivity and Coordination Behavior

- Sodium Benzoate : Evidence indicates that sodium benzoate forms coordination bonds with divalent metal ions like Mn²⁺, leading to reduced manganese levels in aqueous solutions . This interaction is critical in environmental chemistry, where sodium benzoate may act as a chelating agent.

- Ethyl 4-(Dimethylamino)benzoate: This derivative demonstrates higher reactivity in resin polymerization compared to methacrylate-based initiators, achieving superior degrees of conversion and physical properties in resin cements . The electron-donating dimethylamino group likely enhances its catalytic activity.

- Methyl 4-Iodobenzoate : In C–S coupling reactions, methyl 4-iodobenzoate exhibits high catalytic efficiency (94% yield) when paired with nickel-loaded catalysts, outperforming homogeneous systems . The iodo-substituent facilitates oxidative addition in cross-coupling reactions.

Table 1: Reactivity of Benzoate Derivatives

Table 3: Toxicity Data

Key Structural and Functional Insights

- Reactivity : The unsaturated side chain may participate in Diels-Alder reactions or oxidation, differentiating it from saturated alkyl analogs.

Biological Activity

Sodium 4-(3-methyl-2-buten-2-yl)benzoate, a compound derived from the esterification of benzoic acid with 3-methyl-2-buten-2-ol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its unique prenylated structure, which is believed to enhance its biological properties. The prenyl group (3-methyl-2-buten-2-yl) attached to the benzoate moiety is crucial for its interaction with biological systems.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted the compound's effectiveness against various strains of bacteria, including drug-resistant strains like Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics when used in combination with them, suggesting a synergistic effect.

Table 1: Antimicrobial Activity Against MRSA Strains

| Compound | MIC (μg/mL) |

|---|---|

| This compound | 10 |

| Vancomycin | 25 |

| Ciprofloxacin | 100 |

| Methicillin | 50 |

The results indicate that this compound can significantly enhance the efficacy of traditional antibiotics, potentially reducing the dosages required and minimizing side effects associated with higher antibiotic use .

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been studied for its antioxidant capabilities. The compound has been shown to trap reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.

The antioxidant mechanism is believed to involve direct interaction with ROS, leading to a decrease in cellular oxidative stress levels. Studies have demonstrated that the presence of this compound significantly lowers ROS levels compared to untreated controls, indicating its protective role in cellular environments .

Case Studies

Several case studies have explored the biological activity of this compound:

- Synergistic Effects with Antibiotics : A study investigated the combination of this compound with ciprofloxacin. The results showed a marked decrease in ROS levels when both compounds were administered together, enhancing the overall antibacterial effect .

- Cell Culture Studies : In vitro studies using human cell lines demonstrated that this compound could protect against oxidative damage induced by various stressors, highlighting its potential as a therapeutic agent in oxidative stress-related conditions .

Q & A

Q. What are the standard protocols for synthesizing Sodium 4-(3-methyl-2-buten-2-yl)benzoate in laboratory settings?

Synthesis typically involves esterification or carboxylate salt formation. A common approach includes:

- Step 1 : Reacting 4-(3-methyl-2-buten-2-yl)benzoic acid with a sodium hydroxide solution under controlled pH (8–10) to form the sodium salt.

- Step 2 : Purification via recrystallization using ethanol-water mixtures to remove unreacted precursors.

- Validation : Confirm structure via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- UV-Vis Spectrophotometry : Quantifies solubility and concentration in aqueous solutions (e.g., using λmax ~270 nm, similar to sodium benzoate derivatives) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% threshold) with a C18 column and acetonitrile-water mobile phase .

- NMR Spectroscopy : Assigns peaks for the isoprenyl group (δ 1.6–1.8 ppm for methyl protons) and aromatic protons (δ 7.2–8.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to sodium benzoate derivatives?

Contradictions in efficacy (e.g., ammonia reduction in hepatic encephalopathy) require:

Q. What methodologies assess the environmental impact and biodegradability of this compound?

- OECD 301 Series Tests : Measure 14-day biodegradation rates in aerobic conditions. For sodium benzoate derivatives, acceptable ranges are 63.8–88.0% (301B), 63.4–89.2% (301D), and 66.0–99.8% (301F) .

- Robust Statistical Analysis : Apply Z-scores to evaluate data quality and identify outliers in biodegradation studies .

Q. How does this compound interact with biological systems, such as gut microbiota?

- In Vitro Models : Use human gut microbiome simulators (e.g., SHIME) to monitor shifts in microbial diversity via 16S rRNA sequencing after exposure to 0.1–1.0 mg/mL concentrations .

- Metabolomic Profiling : Quantify short-chain fatty acid (SCFA) production changes using gas chromatography-mass spectrometry (GC-MS) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.